![molecular formula C10H13N3O2 B2410193 N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine CAS No. 119724-89-9](/img/structure/B2410193.png)
N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic aromatic substitution reactions . For instance, the synthesis of N-(40-nitrophenyl)-L-prolinamides involved the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions . Another example is the synthesis of new carbamates of 4-nitrophenylchloroformate through a simple nucleophilic substitution reaction .Chemical Reactions Analysis
The chemical reactions involving nitrophenyl compounds are diverse. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study demonstrated the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Future Directions
The future directions for “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” could involve further studies on its synthesis, characterization, and potential applications. For instance, the title compound 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . Similarly, new carbamates of 4-nitrophenylchloroformate were synthesized and evaluated for in vitro and in silico antimicrobial and antioxidant activities .
properties
IUPAC Name |
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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